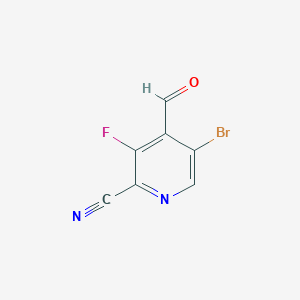

5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile

Description

Properties

IUPAC Name |

5-bromo-3-fluoro-4-formylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O/c8-5-2-11-6(1-10)7(9)4(5)3-12/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWIKCOMHLFPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C#N)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route starting from commercially available pyridine derivatives. The core steps include:

- Bromination of 3-fluoropyridine or related aminopyridine precursors.

- Formylation to introduce the aldehyde group at the 4-position.

- Cyanation to install the carbonitrile group at the 2-position.

These transformations require careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry to maximize yield and minimize side reactions.

Detailed Synthetic Route and Reaction Conditions

Industrial Scale Considerations

- Continuous flow reactors and automated systems are employed to enhance scalability and reproducibility.

- Optimized solvent selection and temperature control reduce energy consumption and increase yield.

- Purification techniques such as crystallization and chromatography ensure high product quality.

- The entire process is designed to minimize harsh reaction conditions and side reactions, facilitating industrial mass production.

Advanced Preparation Techniques and Innovations

Improved Blaz-Schiemann Reaction for Fluorination

- Aminopyridine precursors undergo bromination followed by fluorination via an improved Blaz-Schiemann reaction.

- This method uses freezing sodium nitrite in anhydrous hydrogen fluoride at -78 °C to introduce fluorine.

- The reaction is stirred at -5 to 5 °C for 30 minutes to achieve efficient fluorination.

- This approach overcomes the harsh conditions and side reactions typical of traditional fluorination methods, making it suitable for large-scale synthesis.

Bromination Process Optimization

- Bromination can be conducted using a mixture of sodium bromide and sodium bromate in a well-oxygenated environment at room temperature for 3 hours.

- Alternatively, tribromo oxygen phosphorus can be used under heating conditions (110–130 °C) for 3 hours.

- The reaction mixture is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate.

- Final purification is achieved by recrystallization in an ethyl acetate/petroleum ether system to maximize purity and yield.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Temperature | Duration | Outcome/Notes |

|---|---|---|---|---|

| Bromination | NaBr + NaBrO3 in aqueous solution or tribromo oxygen phosphorus | Room temp (RT) or 110–130 °C | 3 hours | High bromination selectivity; neutralization and extraction required |

| Fluorination (Blaz-Schiemann) | Freezing NaNO2 in anhydrous HF | -78 °C (freezing), then -5 to 5 °C | 30 min stirring | Efficient fluorine introduction with reduced side reactions |

| Formylation | Formylation reagents under acidic/basic catalysis | Controlled (varies) | Variable | Selective formyl group installation |

| Cyanation | Cyanide source in polar aprotic solvent | Controlled | Variable | Regioselective carbonitrile installation |

| Purification | Recrystallization in ethyl acetate/petroleum ether | Ambient | Until pure | High purity product suitable for scale-up |

Research Findings and Analysis

- The improved Blaz-Schiemann fluorination method significantly reduces energy consumption and side reactions compared to classical fluorination techniques, making it more amenable to industrial application.

- Bromination under well-oxygenated conditions at room temperature offers a safer and more environmentally friendly alternative to high-temperature methods, with comparable yields.

- Optimization of solvent systems and reaction parameters in each step leads to higher overall yields and product purity, crucial for pharmaceutical intermediate standards.

- The multi-functional nature of this compound allows for diverse downstream chemical transformations, increasing its value as a synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Notable applications include:

- Anti-tumor Agents : It is utilized in the synthesis of taxoids derived from 9β-dihydrobaccatin-9,10-acetals, which exhibit significant anti-tumor activity. Research has demonstrated that these taxoids can effectively inhibit cancer cell proliferation, making them valuable in cancer therapeutics.

- Antimicrobial Compounds : The compound is also an intermediate for synthesizing S-3578 derivatives, which have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This antimicrobial property highlights its potential in developing new antibiotics.

Organic Synthesis

5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is widely used in organic synthesis due to its reactivity:

- Building Block for Complex Molecules : Its functional groups allow for various chemical transformations, making it a versatile building block in the synthesis of complex organic compounds. For instance, it can be transformed into other pyridine derivatives through nucleophilic substitutions and coupling reactions .

- Synthesis of Fluorinated Compounds : The presence of fluorine enhances the stability and electronic properties of derivatives synthesized from this compound, making them suitable for applications in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Anti-cancer Agents

A study focused on the synthesis of taxoid derivatives from this compound demonstrated that modifications to the pyridine ring could enhance anti-cancer efficacy. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth.

Case Study 2: Development of Antimicrobial Agents

Research into S-3578 derivatives revealed that structural modifications involving this compound resulted in compounds with improved activity against resistant bacterial strains. These findings suggest potential pathways for developing new antibiotics to combat resistant infections.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains bromine and fluorine | Enhanced reactivity due to halogen substituents |

| 3-Fluoro-4-formylpyridine-2-carbonitrile | Lacks bromine | Used primarily as an intermediate in organic synthesis |

| 5-Bromo-4-formylpyridine-2-carbonitrile | Contains both bromine and formyl groups | Versatile intermediate for pharmaceutical synthesis |

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and molecular properties of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile with structurally related pyridine and pyrimidine derivatives:

*Inferred based on analogous compounds.

Key Observations:

- Formyl vs. Methyl/Cyano: The formyl group in the target compound distinguishes it from analogs like 5-Bromo-4-Methylpyridine-2-Carbonitrile. Formyl enables nucleophilic additions (e.g., formation of hydrazones or imines), whereas methyl groups are inert in such reactions .

- Halogen Effects : Bromine at position 5 is common across these compounds, acting as a leaving group in Suzuki-Miyaura couplings. Fluorine’s electronegativity in the target compound enhances ring electron deficiency, increasing reactivity toward nucleophiles compared to chloro or methyl substituents .

- Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit dual nitrogen sites, enabling stronger hydrogen-bonded networks in crystallography, unlike pyridine-based compounds .

Biological Activity

5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its molecular formula is CHBrFNO, characterized by the presence of bromine, fluorine, formyl, and carbonitrile groups attached to a pyridine ring. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly targeting neurological and inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like bromine and fluorine enhances its reactivity and binding affinity, making it a valuable precursor for active pharmaceutical ingredients (APIs).

Biological Applications

-

Medicinal Chemistry :

- The compound is utilized in the development of bioactive compounds aimed at studying biological pathways.

- It plays a crucial role as an intermediate in synthesizing drugs that target various diseases, including neurological disorders.

-

Agricultural Chemistry :

- As an agrochemical intermediate, it contributes to the development of pesticides and herbicides.

In Vitro Studies

Recent studies have highlighted the compound's potential in various biological activities:

- Antioxidant Activity : The compound has shown promising results in scavenging free radicals, which suggests potential applications in preventing oxidative stress-related diseases .

- DNA Interaction : In vitro assays indicated that this compound interacts with calf-thymus DNA, suggesting a mechanism that could lead to anticancer activity through DNA cleavage .

Case Studies

- Fluorination Effects : Fluorination is known to enhance the bioavailability of drug molecules. In related studies, compounds with similar structures demonstrated improved brain penetration and efficacy against Trypanosoma brucei, indicating that fluorinated derivatives may offer enhanced therapeutic profiles .

- Synthesis of Complex Molecules : The compound has been effectively used in coupling reactions (e.g., Suzuki-Miyaura reactions), enabling the formation of complex organic molecules that exhibit diverse biological activities.

Data Tables

| Biological Activity | Findings |

|---|---|

| Antioxidant Activity | Scavenging ability against DPPH and ABTS radicals |

| DNA Interaction | Cleavage ability observed in vitro |

| Medicinal Applications | Intermediate for drugs targeting neurological diseases |

| Agrochemical Applications | Used in the synthesis of pesticides |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for introducing the formyl group into a bromo-fluoro-pyridine scaffold?

- The formyl group can be introduced via Vilsmeier-Haack formylation (using POCl₃/DMF) or direct oxidation of a methyl group using oxidizing agents like KMnO₄ under controlled acidic conditions. For regioselectivity, the electron-withdrawing bromo and fluoro substituents may direct electrophilic substitution to the para position relative to the nitrile group.

- Key considerations : Monitor reaction temperature (typically 0–60°C) to avoid over-oxidation or decomposition. Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can the purity of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile be assessed, and what storage conditions are optimal?

- Analytical methods :

- HPLC (C18 column, acetonitrile/water mobile phase) for purity >95%.

- ¹H/¹³C NMR to confirm substituent positions (e.g., downfield shifts for formyl protons at ~9-10 ppm).

Q. What safety precautions are critical when handling this compound?

- Hazards : Potential skin/eye irritant (due to nitrile and halogenated groups).

- Protocols :

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Neutralize spills with sodium bicarbonate/sand.

- Reference GHS codes for halogenated pyridines (e.g., H302, H315) .

Advanced Research Questions

Q. How can competing directing effects (bromo vs. fluoro substituents) be managed during functionalization?

- Bromo (meta-directing) and fluoro (ortho/para-directing) groups may conflict. Use protecting groups (e.g., silyl ethers for hydroxyl intermediates) or Lewis acid catalysts (e.g., AlCl₃) to modulate electronic effects. For example, fluorinated pyridines often favor electrophilic attack at the position least hindered by steric or electronic effects .

- Case study : In Suzuki-Miyaura couplings, boronic acids (e.g., 5-pyridineboronic acid derivatives) can selectively react at the bromo site, leaving the fluoro group intact .

Q. What strategies mitigate side reactions during nitrile group introduction?

- Rosenmund-von Braun reaction (CuCN/KCN with aryl halides) is common but may produce HCN. Alternatives:

- Nucleophilic cyanation using Zn(CN)₂/Pd catalysts under mild conditions (e.g., 50°C, DMF).

- Sandmeyer reaction for diazonium intermediates (risk of fluorodeboronation if fluoro is present).

Q. How can computational methods predict reactivity or stability of this compound?

- DFT calculations (e.g., Gaussian 16) can model:

- Charge distribution (nitrile: δ+ at carbon, δ− at nitrogen).

- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Data Analysis & Contradiction Resolution

Q. How to resolve discrepancies in reported yields for formylpyridine derivatives?

- Variables :

- Solvent polarity (DMF vs. THF) affects reaction rates.

- Catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%).

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

- Common issues :

- Tautomerism : The formyl group may exist in keto-enol forms, causing splitting. Use DMSO-d₆ to stabilize enol forms.

- Impurities : Residual solvents (e.g., DMF) or byproducts (e.g., hydrolysis products). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Methodological Tables

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| HPLC | C18 column, 30:70 acetonitrile/water | Quantify purity (>97%) and detect degradation |

| LC-MS | ESI+ mode, m/z 257.0 [M+H]⁺ | Confirm molecular ion and fragmentation |

| Differential Scanning Calorimetry (DSC) | Heating rate 10°C/min, N₂ atmosphere | Determine melting point and thermal stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.